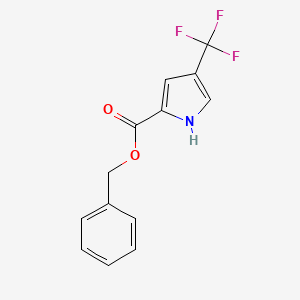

benzyl4-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Description

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate (C₁₃H₁₀F₃NO₂) is a pyrrole-based derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the pyrrole ring and a benzyl ester at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl ester provides a modifiable handle for further functionalization.

Properties

IUPAC Name |

benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)10-6-11(17-7-10)12(18)19-8-9-4-2-1-3-5-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHDOTWVHSZILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl4-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl4-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Benzyl4-(trifluoromethyl)-1H-pyrrole-2-carboxylate has been investigated as a potential pharmaceutical intermediate due to its biological activity. It has shown promise in the development of compounds targeting various diseases, including cancer and infectious diseases. For instance, studies have indicated that derivatives of this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme vital for the proliferation of certain pathogens such as Plasmodium species, which cause malaria . The para-trifluoromethyl substitution on the benzyl group significantly enhances the potency against these targets, showcasing its potential in drug design .

Biological Activities

Research has highlighted the antimicrobial and anticancer properties of this compound. It has been evaluated for its efficacy against various bacterial strains and cancer cell lines. The compound's structural features allow it to interact effectively with biological membranes and enzymes, leading to varied biological effects. For example, modifications to the benzyl group have resulted in increased activity against specific bacterial strains compared to traditional antibiotics .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. It is often utilized in multi-step reactions such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The ability to modify its structure through various chemical reactions allows chemists to tailor compounds for specific applications.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids |

| Reduction | Hydrogen gas + Pd catalyst | Room temperature | Alcohols or amines |

| Substitution | Sodium hydride + nucleophile | Base-catalyzed | Substituted pyrrole derivatives |

Industrial Applications

Specialty Chemicals Production

In industry, this compound is employed in producing specialty chemicals with unique properties. Its stability and reactivity make it suitable for formulating materials used in coatings, plastics, and other advanced materials. The compound's ability to undergo various chemical transformations allows manufacturers to create products that meet specific performance criteria.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to significant improvements in Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

Case Study 2: Drug Development for Malaria Treatment

A comprehensive lead optimization study demonstrated that para-substituted benzyl analogs of this compound exhibited enhanced activity against Plasmodium DHODHs. This research confirmed that these compounds could serve as promising candidates for malaria treatment due to their selectivity and potency against the target enzymes without affecting mammalian counterparts .

Mechanism of Action

The mechanism of action of benzyl4-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Drug Discovery : The target compound’s -CF₃ and benzyl ester motifs align with trends in kinase inhibitor and antiviral agent design, where such groups improve target engagement and pharmacokinetics.

- Synthetic Versatility : Analogs with cyclopropyl or ethenyl linkers (e.g., 246, 243) demonstrate adaptability for structure-activity relationship (SAR) studies .

Biological Activity

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including structure-activity relationships, mechanisms of action, and case studies.

Chemical Structure and Properties

Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate features a pyrrole ring substituted with a benzyl group and a trifluoromethyl moiety. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, which are crucial for biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar pyrrole structures exhibit potent antimicrobial properties. For instance, pyrrole-2-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target Pathogen |

|---|---|---|---|

| Benzyl 4-(trifluoromethyl)-... | TBD | TBD | TBD |

| Pyrrole-2-carboxamide | <0.016 | >64 | M. tuberculosis |

| Pyrrolyl benzamide derivatives | 3.125 | TBD | Staphylococcus aureus |

Anticancer Activity

The biological evaluation of benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate has included its potential as an anticancer agent. Compounds in this class have been investigated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells. Optimization studies revealed that para-substituted benzyl analogs exhibited enhanced potency against Plasmodium DHODH, indicating a promising avenue for further development .

The mechanisms underlying the biological activity of benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate are still being elucidated. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Disruption of cell membrane integrity : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cytotoxic effects.

Case Studies

- Antitubercular Activity : A study focused on the synthesis and evaluation of various pyrrole derivatives indicated that modifications at the 4-position significantly influenced their activity against drug-resistant strains of M. tuberculosis. Compound modifications led to a notable increase in effectiveness against the pathogen .

- Anticancer Screening : In another investigation, benzyl pyrrole derivatives were screened for anticancer properties against various cancer cell lines. Results indicated that certain substitutions resulted in significant cytotoxicity, suggesting potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

- Acylative coupling : Benzyl-protected pyrrole intermediates are reacted with trifluoromethyl-containing aryl halides or carbonyl derivatives under palladium catalysis or nucleophilic substitution conditions .

- Reductive steps : Sodium borohydride (NaBH₄) in ethanol is commonly used to reduce carbonyl groups to methylene groups (e.g., converting acyl-pyrroles to alkyl-pyrroles) .

- Protection/deprotection : Tosyl (Ts) groups are frequently employed to protect reactive NH sites during synthesis, with deprotection achieved via acidic or basic hydrolysis .

- Yield optimization : Lower yields (e.g., 47–66% in ) often stem from steric hindrance from the trifluoromethyl group or competing side reactions. Purification via flash chromatography (hexane:EtOAc gradients) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Pyrrole NH protons at δ 11–13 ppm (broad singlet, exchangeable) .

- Trifluoromethyl (CF₃) groups cause splitting in adjacent aromatic protons (δ 7–8 ppm) due to ³J coupling .

- Ethyl ester protons (CH₂CH₃) appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.1–1.3 ppm) .

- LCMS/ESIMS : Molecular ion peaks (e.g., m/z 339.3 in ) confirm molecular weight, while fragmentation patterns help identify substituent positions .

- XRD : For crystalline derivatives (e.g., methyl analogs), monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.37 Å, β = 112.5°) validate stereochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected regioselectivity in reactions?

- Methodological Answer :

- Electron-density mapping : Conceptual DFT parameters (e.g., Fukui functions) predict nucleophilic/electrophilic sites on the pyrrole ring, explaining why trifluoromethyl groups direct substitutions to the 4-position .

- Transition-state modeling : For disputed reaction pathways (e.g., competing acylations at C3 vs. C5), Gibbs free energy calculations (ΔG‡) identify the most favorable pathway .

- Validation : Cross-check computed NMR shifts (GIAO method) with experimental data to resolve ambiguities in signal assignments .

Q. What strategies address low reproducibility in catalytic steps (e.g., Suzuki couplings) involving this compound?

- Methodological Answer :

- Catalyst screening : Pd(PPh₃)₄ often outperforms Pd(OAc)₂ for aryl halide couplings due to better stability with electron-deficient trifluoromethyl groups .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of the hydrophobic CF₃ group, but avoid prolonged heating to prevent decomposition .

- Additives : Adding ligands like XPhos (2–5 mol%) accelerates oxidative addition in sluggish reactions .

- In situ monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How do crystallographic data (e.g., torsion angles) explain conformational stability in derivatives of this compound?

- Methodological Answer :

- Crystal packing analysis : In methyl analogs, the CF₃ group adopts a planar conformation with the pyrrole ring (torsion angle ~5°), minimizing steric clashes .

- Hydrogen bonding : NH···O=C interactions (2.8–3.0 Å) between pyrrole NH and ester carbonyls stabilize the lattice, as seen in P2₁/c structures .

- SHELX refinement : Use SHELXL for high-resolution data (R₁ < 0.05) and SHELXE for twinned crystals to resolve disorder caused by CF₃ rotation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and observed NMR shifts for trifluoromethyl-substituted pyrroles?

- Methodological Answer :

- Solvent effects : DMSO-d₆ deshields NH protons (δ ~12 ppm) compared to CDCl₃ (δ ~10 ppm). Always note solvent in comparisons .

- Dynamic effects : Rapid CF₃ rotation at room temperature averages ¹H signals, but low-temperature NMR (e.g., 170 K) reveals splitting due to restricted rotation .

- DFT corrections : Include solvent (e.g., SMD model) and relativistic effects (for fluorine) in calculations to align with experimental shifts .

Method Optimization

Q. What are best practices for scaling up multi-step syntheses while maintaining purity?

- Methodological Answer :

- Batch vs. flow chemistry : For gram-scale reactions, batch processes with controlled cooling (0°C for NaBH₄ additions) prevent exothermic side reactions .

- Workup protocols : Use aqueous HCl (1.5 N) for efficient separation of organic/inorganic layers, minimizing emulsion formation .

- Crystallization : Grow crystals in petroleum ether/EtOAc (4:1) to remove trace impurities, achieving >95% purity (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.